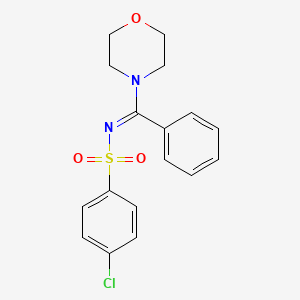
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety
作用机制
Target of Action
The primary target of the compound (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells due to hypoxia . This disruption can lead to a decrease in tumor cell proliferation and growth .
Pharmacokinetics
Studies have shown that similar benzenesulfonamide derivatives exhibit good bioavailability
Result of Action
The result of the action of this compound is a significant decrease in tumor cell proliferation . This is due to the compound’s ability to inhibit CA IX, thereby disrupting the metabolic processes that support tumor growth . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is often more acidic than normal tissue, can affect the activity of CA IX and, consequently, the efficacy of the compound Additionally, the compound’s stability and action may be affected by factors such as temperature and the presence of other substances in the body
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine and aniline derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-chlorobenzenesulfonyl chloride reacts with morpholine to form an intermediate.
Condensation reaction: The intermediate then undergoes a condensation reaction with an aniline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide: Lacks the (E)-configuration.
N-(morpholino(phenyl)methylene)benzenesulfonamide: Lacks the chlorine atom.
4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide derivatives: Various derivatives with different substituents.
Uniqueness
(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is unique due to its specific configuration and the presence of both the morpholine ring and the benzenesulfonamide moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(NE)-4-chloro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHBYYFCSOWKMZ-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2634425.png)
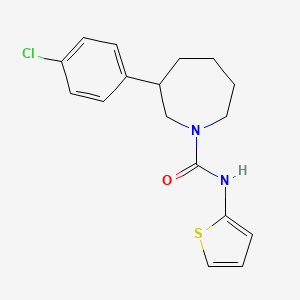
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)
![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)
![2-(Thiomorpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B2634433.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)
![4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile](/img/structure/B2634441.png)
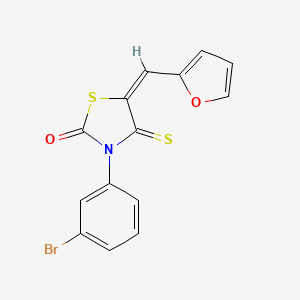
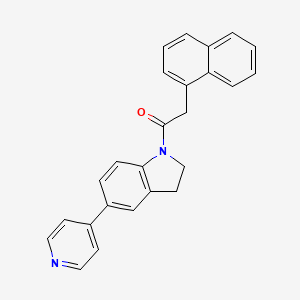
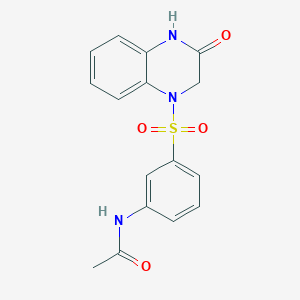
![2-Chloro-1-spiro[2.5]octan-6-ylethanone](/img/structure/B2634446.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)
